

# Initial Investigations into the Reactivity of Diisopropyl Fumarate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Diisopropyl fumarate** is an  $\alpha,\beta$ -unsaturated ester with a range of applications in organic synthesis and materials science. Its reactivity is characterized by the electrophilic nature of the carbon-carbon double bond, making it susceptible to nucleophilic attack, and its ability to participate in cycloaddition reactions and polymerization. This technical guide provides an indepth overview of the core reactivity of **diisopropyl fumarate**, including its synthesis, key reactions, and potential biological significance. The information presented herein is intended to serve as a foundational resource for researchers exploring the utility of this versatile compound in drug development and other scientific endeavors.

## **Physicochemical Properties**

**Diisopropyl fumarate** is a colorless to pale yellow liquid. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of Diisopropyl Fumarate



Property	Value	Reference
CAS Number	7283-70-7	[1][2]
Molecular Formula	C10H16O4	[3]
Molecular Weight	200.23 g/mol	[3]
Melting Point	2.1 °C	[4]
Boiling Point	110 °C at 12 mmHg	[4]
Appearance	Colorless to almost colorless clear liquid	[2]

## **Spectroscopic Data**

The structural characterization of **diisopropyl fumarate** is supported by various spectroscopic techniques. The key data from <sup>1</sup>H NMR, <sup>13</sup>C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are summarized below.

## **Nuclear Magnetic Resonance (NMR) Spectroscopy**

Table 2: <sup>1</sup>H and <sup>13</sup>C NMR Spectroscopic Data for Diisopropyl Fumarate



Nucleus	Chemical Shift (δ) ppm	Multiplicity	Assignment
<sup>1</sup> H NMR	~6.8	S	Olefinic protons (- CH=CH-)
~5.0	sept	Methine protons (- CH(CH₃)₂)	
~1.2	d	Methyl protons (- CH(CH₃)₂)	-
<sup>13</sup> C NMR	~164	s	Carbonyl carbon (C=O)
~133	s	Olefinic carbon (- CH=CH-)	
~70	S	Methine carbon (-O-CH-)	-
~22	S	Methyl carbon (-CH₃)	-

Note: Chemical shifts are approximate and can vary depending on the solvent and instrument used.

## **Infrared (IR) Spectroscopy**

Table 3: Key Infrared (IR) Absorption Bands for Diisopropyl Fumarate

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~2980	Strong	C-H stretch (sp³ hybridized carbons)
~1720	Strong	C=O stretch (ester carbonyl)
~1645	Medium	C=C stretch (alkene)
~1290, ~1100	Strong	C-O stretch (ester)



## Mass Spectrometry (MS)

Table 4: Major Peaks in the Mass Spectrum of Diisopropyl Fumarate

m/z	Relative Intensity	Possible Fragment
200	[M] <sup>+</sup>	Molecular ion
158	High	[M - C <sub>3</sub> H <sub>6</sub> ] <sup>+</sup>
141	High	[M - OC <sub>3</sub> H <sub>7</sub> ] <sup>+</sup>
114	Medium	[M - 2 x C₃H <sub>6</sub> ] <sup>+</sup>
99	High	[M - COOC₃H7]+

# Experimental Protocols Synthesis of Diisopropyl Fumarate

A common method for the synthesis of **diisopropyl fumarate** is the Fischer esterification of fumaric acid with isopropanol in the presence of an acid catalyst.[5]

#### Materials:

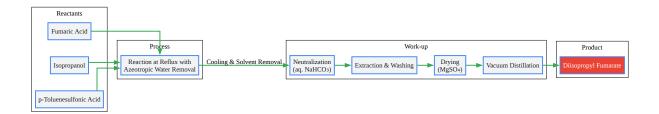
- Fumaric acid
- Isopropyl alcohol (anhydrous)
- p-Toluenesulfonic acid (catalyst)
- Toluene (or other suitable solvent for azeotropic removal of water)
- Saturated sodium bicarbonate solution
- Brine (saturated sodium chloride solution)
- Anhydrous magnesium sulfate
- Dean-Stark apparatus



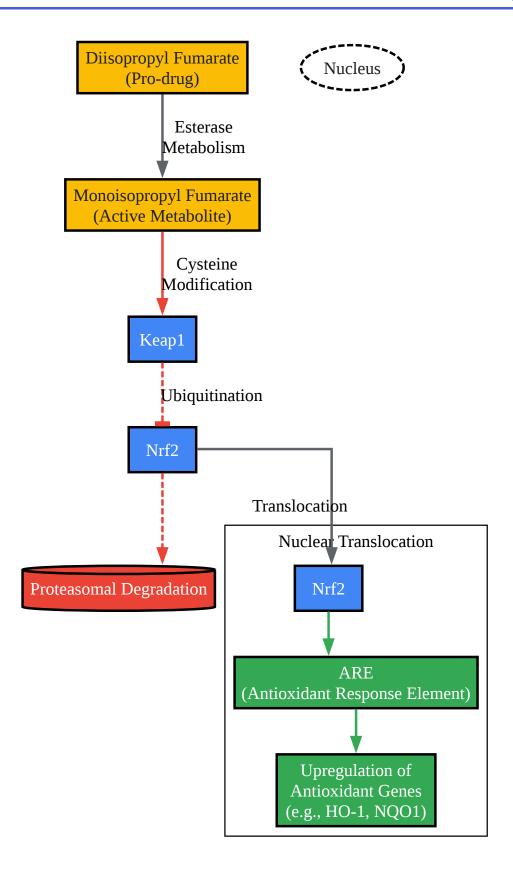
### Procedure:

- To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a Dean-Stark trap, add fumaric acid (1.0 eq), a molar excess of isopropyl alcohol (e.g., 3-5 eq), and a catalytic amount of p-toluenesulfonic acid (e.g., 0.05 eq).
- Add toluene to the flask to facilitate the azeotropic removal of water.
- Heat the reaction mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.
- Monitor the reaction progress by thin-layer chromatography (TLC) or by observing the cessation of water collection.
- Once the reaction is complete, cool the mixture to room temperature.
- Remove the bulk of the isopropyl alcohol and toluene under reduced pressure using a rotary evaporator.
- Dilute the residue with an organic solvent such as ethyl acetate and wash sequentially with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude **diisopropyl fumarate**.
- Purify the product by vacuum distillation.













Click to download full resolution via product page

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Diisopropyl fumarate | C10H16O4 | CID 5357078 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 7283-70-7: Diisopropyl fumarate | CymitQuimica [cymitquimica.com]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. CAS Common Chemistry [commonchemistry.cas.org]
- 5. JPS60193946A Production of diisopropyl fumarate Google Patents [patents.google.com]
- To cite this document: BenchChem. [Initial Investigations into the Reactivity of Diisopropyl Fumarate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1670629#initial-investigations-into-diisopropylfumarate-reactivity]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com